molecular formula C20H26N6O2 B5538593 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No. B5538593
M. Wt: 382.5 g/mol
InChI Key: BEGLODUHILXGFG-UHFFFAOYSA-N
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Description

The compound belongs to a broad category of chemicals that include functionalities of pyrazoles, triazoles, and acetamide groups. These structures have been explored for various biological activities and chemical properties. Research into similar compounds has shown potential applications in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of similar compounds often involves multistep organic reactions, including cyclization, acylation, and nucleophilic substitution reactions. For instance, compounds with pyrazole and triazole rings have been synthesized through reactions involving specific precursors like acetyl chloride, aromatic aldehydes, and hydrazine hydrate, leading to highly selective cyclization processes (Panchal & Patel, 2011).

Molecular Structure Analysis

Structural characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction has also been utilized to elucidate the crystal structure, confirming the molecular geometry and intramolecular interactions such as hydrogen bonding (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds often includes their ability to undergo further functionalization through reactions like N-alkylation and the formation of coordination complexes with metals. These reactions expand the utility of the core structure for further applications in chemical synthesis and material science (Chkirate et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of these compounds. The crystal packing and molecular conformations can significantly influence these properties, impacting their utility in various applications (Narayana et al., 2016).

Chemical Properties Analysis

Chemical properties, including stability, reactivity under different conditions, and the ability to form complexes or undergo specific reactions, are essential for understanding the utility of these compounds. Research into similar structures has shown a range of reactivities and stabilities, important for designing compounds for specific purposes (Sarhan, Lateef, & Waheed, 2017).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were explored for their antioxidant activity, demonstrating significant activity in vitro. The study indicates the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties, which could be relevant in various biomedical applications (Chkirate et al., 2019).

Anticonvulsant Activity

Tarikogullari et al. (2010) synthesized a group of derivatives with heterocyclic rings, including the 1,2,4-triazole ring, which showed superior anticonvulsant activity compared to the pyrazole ring. This research highlights the importance of structural modifications in enhancing the biological activity of compounds, potentially guiding the development of new therapeutic agents with anticonvulsant properties (Tarikogullari et al., 2010).

Antimicrobial and Molecular Docking Studies

Punia et al. (2021) conducted a study on pyrazole-imidazole-triazole hybrids, synthesizing compounds through click reaction. These compounds were evaluated for their antimicrobial activity, with one compound showing excellent potency against A. niger, surpassing that of the reference drug Fluconazole. Molecular docking studies further ascertained the binding conformation of the most active compounds, demonstrating the potential of these hybrids in antimicrobial research (Punia et al., 2021).

Anti-inflammatory Activity

Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were evaluated for their anti-inflammatory activity, with some derivatives showing significant activity, indicating the potential for developing new anti-inflammatory agents (Sunder et al., 2013).

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-5-9-18-22-26(17-10-7-6-8-11-17)20(28)25(18)14-19(27)23(3)13-16-12-21-24(4)15(16)2/h6-8,10-12H,5,9,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGLODUHILXGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)N1CC(=O)N(C)CC2=C(N(N=C2)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

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